REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[c:4]1[c:5](=[O:12])[o:6][c:7]([CH3:11])[cH:8][c:9]1[OH:10].[CH2:25]1[CH2:26][CH2:27][NH:28][CH2:29][CH2:30]1.[CH3:13][O:14][c:15]1[c:16]([CH:17]=[O:18])[cH:19][cH:20][c:21]([O:23][CH3:24])[cH:22]1.[CH3:31][CH2:32][OH:33]>>[C:1]([CH:2]=[CH:17][c:16]1[c:15]([O:14][CH3:13])[cH:22][c:21]([O:23][CH3:24])[cH:20][cH:19]1)(=[O:3])[c:4]1[c:5](=[O:12])[o:6][c:7]([CH3:11])[cH:8][c:9]1[OH:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1c(O)cc(C)oc1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C=O)c(OC)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Type
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product
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Smiles
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COc1ccc(C=CC(=O)c2c(O)cc(C)oc2=O)c(OC)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |